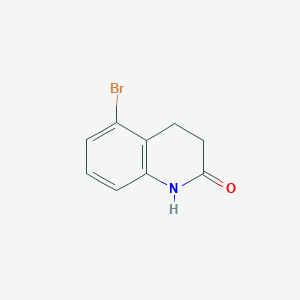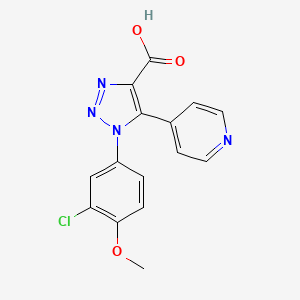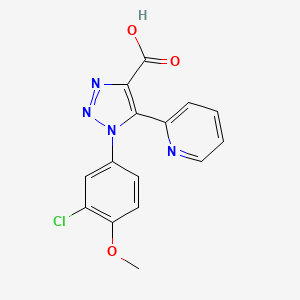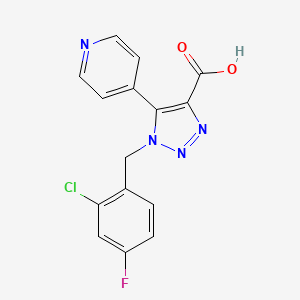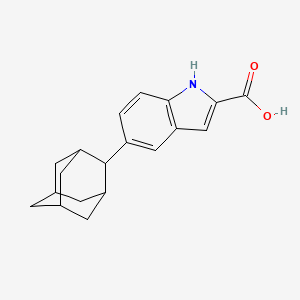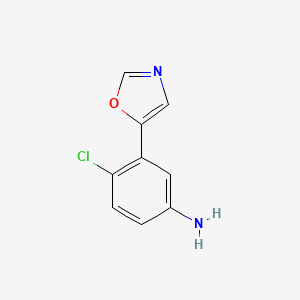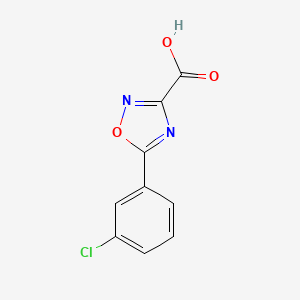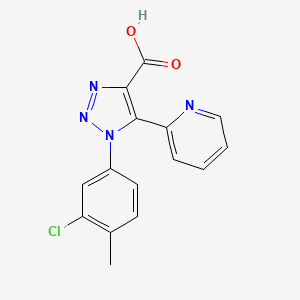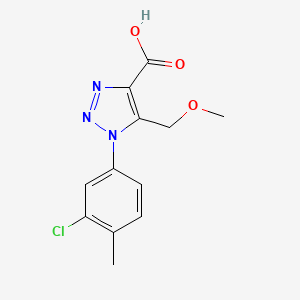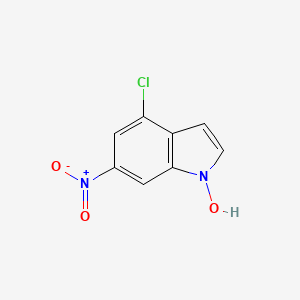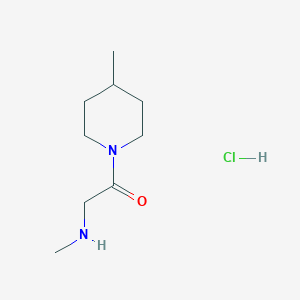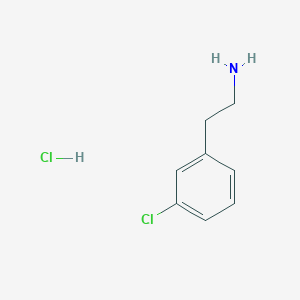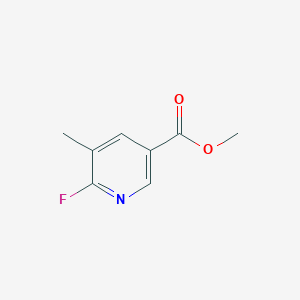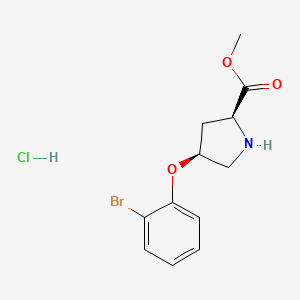
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, or 2S,4S-4-BPC, is a synthetic compound that is widely used in scientific research. It is a brominated derivative of 2-pyrrolidinecarboxylic acid, which is an important intermediate in the synthesis of a variety of pharmaceuticals. It is a white solid at room temperature, and is soluble in water, methanol, and acetone. 2S,4S-4-BPC has many applications in scientific research, ranging from drug development to biochemistry and physiology.
Aplicaciones Científicas De Investigación
Photochemical Reactions
Research on photochemical reactions, such as the methylation and methoxylation of methyl 2-pyridinecarboxylate, demonstrates the importance of UV irradiation in organic synthesis. These reactions highlight the role of acid and sulfuric acid in directing the methylation process, suggesting that similar photochemical principles could apply to the synthesis and functionalization of complex molecules like Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Sugiyama et al., 1981).
Polymeric Materials
The synthesis of novel thermally stable poly(ether imide ester)s from pyridine derivatives showcases the application of such compounds in creating high-performance polymers with specific physical and thermal properties. This research provides a foundation for understanding how similar pyrrolidine derivatives could be utilized in polymer synthesis (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Synthesis of Dithiolium Derivatives
The synthesis of bromo-substituted dithiolium derivatives from propiophenones, including the use of pyrrolidinium reagents, illustrates the synthetic versatility of pyrrolidine derivatives in constructing complex molecular structures. This could imply potential pathways for synthesizing and modifying the structure of interest for various applications (Sarbu et al., 2019).
Antioxidant and Anticholinergic Activities
Research on the synthesis of natural bromophenols and their derivatives, including pyrrolidine-2-one compounds, explores their potent antioxidant and anticholinergic activities. This highlights the potential biomedical applications of structurally related compounds in therapeutic and pharmacological contexts (Rezai et al., 2018).
Radiolabelling of Compounds
The development of methods for the synthesis, purification, and radiolabelling of bromophenoxy hexyl derivatives, including carboxylic acids, demonstrates the application of these compounds in medical imaging and diagnostics. This suggests potential research applications for related pyrrolidine derivatives in radiolabelling and imaging studies (Abbas et al., 1991).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJXGKPBFBLGJ-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



